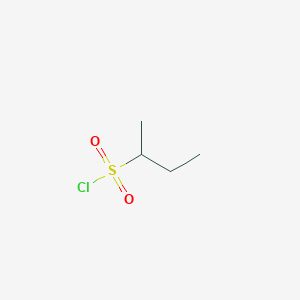

丁烷-2-磺酰氯

描述

Butane-2-sulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various sulfonyl derivatives. Although the provided abstracts do not directly discuss butane-2-sulfonyl chloride, they do provide insight into related sulfonyl compounds and their applications in organic synthesis. For instance, β-cyclodextrin-butane sulfonic acid is utilized as a catalyst in the synthesis of 1-amidoalkyl-2-naphthols, highlighting the role of butane sulfonic acid derivatives in facilitating chemical reactions .

Synthesis Analysis

The synthesis of related sulfonyl compounds involves the use of sulfonyl chlorides or sulfonic acids as starting materials. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester is achieved by reacting tert-butylsulfonamide with thionyl chloride and ethyl glyoxylate . Similarly, 4-(Succinimido)-1-butane sulfonic acid is synthesized by combining succinimide with 1,4-butanesultone . These methods demonstrate the versatility of sulfonyl compounds in organic synthesis and their potential to be adapted for the synthesis of butane-2-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonyl derivatives is characterized using various analytical techniques such as NMR and FT-IR. For instance, a series of butanesulfonyl hydrazones were characterized using 1H NMR, 13C NMR, and FT-IR, providing detailed information about their geometric parameters and electronic properties . These techniques could similarly be applied to analyze the molecular structure of butane-2-sulfonyl chloride.

Chemical Reactions Analysis

Butane sulfonic acid derivatives participate in a variety of chemical reactions. The β-cyclodextrin-butane sulfonic acid catalyzes the multicomponent synthesis of 1-amidoalkyl-2-naphthols , while 4-(Succinimido)-1-butane sulfonic acid is used as a Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives . These reactions demonstrate the reactivity of butane sulfonic acid derivatives and suggest that butane-2-sulfonyl chloride could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl derivatives are crucial for their application in synthesis. The electrochemical behavior of butanesulfonylhydrazones was investigated using cyclic voltammetry and other electrochemical techniques, providing insights into their reactivity and potential as biological agents . These properties, including the number of electrons transferred and diffusion coefficient, are important parameters that could also be relevant to the study of butane-2-sulfonyl chloride.

科研应用

Nanosized N-sulfonated Brönsted Acidic Catalyst

研究表明,使用一种新型纳米级N-磺酸,通过丁烷-2-磺酰氯衍生物合成,作为高效催化剂。该催化剂已被用于通过Hantzsch缩合过程合成多羟基喹啉衍生物,提供出色的产率,并且能够多次重复使用而不会失去催化活性(Goli-Jolodar等,2016)。

Sulfonylating Agent

丁烷-2-磺酰氯及其衍生物被确定为化学合成中重要的磺酰化试剂。这些化合物参与各种制备方法,并展示出特定的物理性质,如在常见有机溶剂中的溶解性。由于它们在常温下的不稳定性,对它们的处理和储存预防措施至关重要(Quintero & Meza-León,2005)。

Membrane Technology

丁烷-2-磺酰氯衍生物已被用于合成用于脱盐研究的新型聚合物。这些聚合物与聚砜混合后形成复合膜,在盐的排斥和水通量方面展示出有希望的结果,表明它们在水处理和净化技术中的潜力(Padaki et al., 2013)。

Synthesis of Bicyclo[1.1.0]butanes and Housanes

研究表明,使用丁烷-2-磺酰氯衍生物合成了含磺酮取代的双环[1.1.0]丁烷和房烷,这在有机合成中非常有价值,使用了一个一锅法过程。这个过程提供了一种简化的获取应变释放试剂的途径,这在各种化学反应中很重要(Jung & Lindsay, 2022)。

Hydroxyalkanesulfonyl Chlorides

在非极性介质中对羟基烷磺酸盐进行氯化的研究导致了羟基烷磺酰氯的合成,包括4-羟基-1-丁烷磺酰氯。这些化合物显示出显著的环化速率,并在各种化学合成过程中具有重要价值(King & Rathore, 1987)。

Safety And Hazards

Butane-2-sulfonyl chloride is classified as a dangerous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

性质

IUPAC Name |

butane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIXWKIEOCQGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373839 | |

| Record name | butane-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butane-2-sulfonyl chloride | |

CAS RN |

4375-72-8 | |

| Record name | butane-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

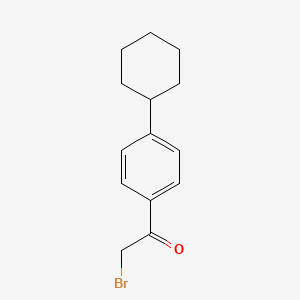

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

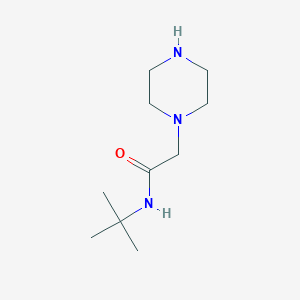

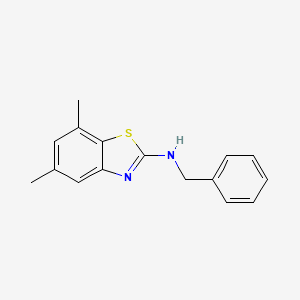

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)